Lipophilicity (LogP) Differentiation: Target Compound Occupies the Optimal Drug-Like LogP Window Between Short-Chain and Dichloro Analogs
The target compound exhibits a computed LogP of 2.55, positioning it 1.77 log units above 3-chloro-5-methoxypyridazine (LogP 0.78) and 1.02 log units above 3-chloro-5-ethoxypyridazine (LogP 1.53), while remaining 0.15 log units below the positional isomer 3-chloro-5-(pentan-3-yloxy)pyridazine (LogP 2.70) and 0.55 log units below 3,4-dichloro-5-(2-methylbutoxy)pyridazine (XLogP3 3.1) . This logP value of 2.55 falls within the optimal Lipinski Rule-of-Five range (LogP ≤5) while providing substantially higher membrane permeability potential than the methoxy (LogP 0.78) or ethoxy (LogP 1.53) congeners .
| Evidence Dimension | Computed octanol–water partition coefficient (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 2.55 (Leyan); XLogP3 = 2.5 (PubChem via Kuujia) |
| Comparator Or Baseline | 3-Chloro-5-methoxypyridazine LogP = 0.78 (Chemsrc), XLogP3 = 0.80 (Aladdin); 3-Chloro-5-ethoxypyridazine LogP = 1.53 (Chemsrc), XLogP = 1.1 (Chem960); 3-Chloro-5-(pentan-3-yloxy)pyridazine LogP = 2.70 (Leyan); 3,4-Dichloro-5-(2-methylbutoxy)pyridazine XLogP3 = 3.1 (Kuujia) |
| Quantified Difference | ΔLogP vs. methoxy: +1.77; vs. ethoxy: +1.02; vs. pentan-3-yloxy isomer: −0.15; vs. dichloro: −0.55 |
| Conditions | Computed logP/XLogP3 values from authoritative chemical databases (Chemsrc, Leyan, Kuujia, Aladdin); all values derived from standardized algorithmic predictions |
Why This Matters
A LogP of 2.55 represents a balanced lipophilicity that supports both adequate aqueous solubility for in vitro assay compatibility and sufficient membrane permeability for cellular target engagement, whereas the methoxy and ethoxy analogs (LogP 0.78–1.53) may exhibit poorer passive diffusion across lipid bilayers, and the dichloro analog (XLogP3 3.1) may encounter solubility-limited assay performance.
